
Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester is an organic compound with the molecular formula C11H18O6 It is a derivative of 1,3,5-pentanetricarboxylic acid, where the carboxylic acid groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester typically involves the esterification of 1,3,5-pentanetricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,3,5-Pentanetricarboxylic acid+3MethanolH2SO41,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester+3Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be explored to minimize the need for corrosive liquid acids and to facilitate catalyst recovery and reuse.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, with the desired alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: 1,3,5-Pentanetricarboxylic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl alcohol.
Applications De Recherche Scientifique
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformations such as hydrolysis, transesterification, or reduction. In biological systems, its effects are determined by its interactions with molecular targets, which can include enzymes, receptors, or other biomolecules. The ester groups can be hydrolyzed to release the active carboxylic acid moieties, which can then participate in further biochemical processes.
Comparaison Avec Des Composés Similaires
1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can be compared with other similar compounds such as:
1,3,5-Pentanetricarboxylic acid: The parent compound with free carboxylic acid groups.
1,3,5-Cyclohexanetricarboxylic acid: A cyclic analog with similar functional groups.
Trimethyl 1,2,3-propanetricarboxylate: A similar ester with a different carbon backbone.
The uniqueness of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester lies in its specific esterified structure, which imparts different chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
62934-92-3 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-13(2,8-11(15)18-4)9(12(16)19-5)6-7-10(14)17-3/h9H,6-8H2,1-5H3 |
Clé InChI |
QLGFGDPJZPHUNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OC)C(CCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




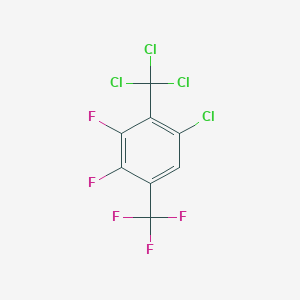
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
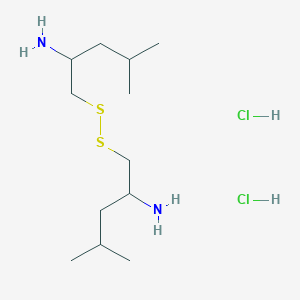
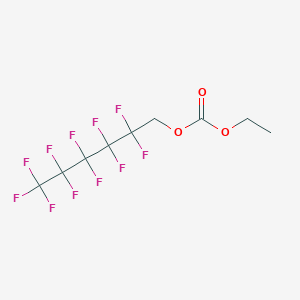
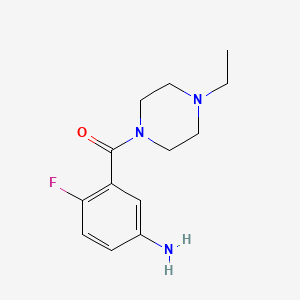

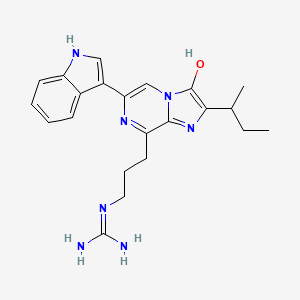
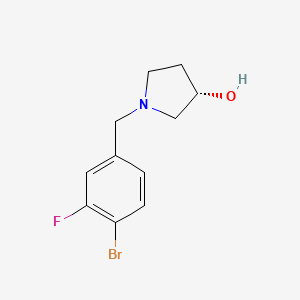
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)

![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
